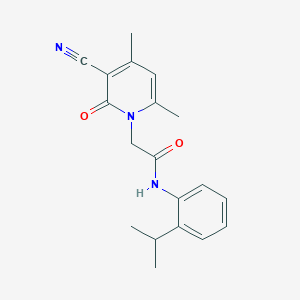![molecular formula C18H24N4O B5357699 N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5357699.png)
N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide, commonly known as PPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPMB belongs to the class of benzamide compounds and is known to have a high affinity for the sigma-1 receptor.
Wirkmechanismus
PPMB exerts its pharmacological effects by binding to the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. By binding to the sigma-1 receptor, PPMB modulates its activity, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
PPMB has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. PPMB has also been shown to increase the expression of neurotrophic factors, such as BDNF, which are involved in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PPMB in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific modulation of its activity. PPMB is also relatively stable and easy to synthesize, making it an attractive compound for scientific research. However, one of the limitations of using PPMB is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of PPMB. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other cellular proteins. Additionally, future studies could focus on developing more potent and selective sigma-1 receptor ligands based on the structure of PPMB.
Conclusion:
In conclusion, PPMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exerts its pharmacological effects by binding to the sigma-1 receptor and has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. PPMB has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and ease of synthesis. However, its potential toxicity needs to be carefully evaluated in preclinical studies. There are several future directions for the study of PPMB, including further investigation of its therapeutic applications and mechanism of action.
Synthesemethoden
The synthesis of PPMB involves a series of chemical reactions that occur in a controlled environment. The first step involves the reaction between 1-propyl-1H-pyrazole and 4-chlorobenzaldehyde, which produces 1-((4-chlorobenzyl)amino)-1-propyl-1H-pyrazole. The second step involves the reaction between 1-((4-chlorobenzyl)amino)-1-propyl-1H-pyrazole and 3-pyrrolidinecarboxaldehyde, which produces PPMB.
Wissenschaftliche Forschungsanwendungen
PPMB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. PPMB has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-9-22-13-14(11-21-22)10-20-18(23)17-6-4-3-5-16(17)15-7-8-19-12-15/h3-6,11,13,15,19H,2,7-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSGJFDPPDHVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNC(=O)C2=CC=CC=C2C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5357618.png)

![5-(2,3-dimethoxybenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357637.png)

![1-cyclopentyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5357644.png)
![N~1~-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B5357645.png)
![N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B5357650.png)
![3,4-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5357652.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5357666.png)
![7-(4-methoxy-2-methylbenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5357674.png)
![2-fluoro-N-(3-oxo-3-{[(2,3,5-trimethyl-1H-indol-7-yl)methyl]amino}propyl)benzamide](/img/structure/B5357686.png)

![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5357693.png)